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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)piperazin-2-one

Cat. No.: B1591786 Get Quote

In the landscape of medicinal chemistry, arylpiperazine scaffolds are of paramount importance,

forming the core of numerous drugs targeting the central nervous system (CNS) and other

biological systems.[1][2] This guide focuses on a specific, yet sparsely documented, member of

this family: 1-(4-Fluorophenyl)piperazin-2-one. While its close analogue, 1-(4-

fluorophenyl)piperazine, is extensively studied, the introduction of a carbonyl group to form the

piperazin-2-one (a cyclic amide, or lactam) fundamentally alters the molecule's electronic and

steric properties.

This document serves as a technical primer for researchers and drug development

professionals. Due to the limited direct literature on this specific compound, we will leverage

established chemical principles and extensive data from its close analogues to build a

comprehensive profile. We will elucidate its structure, predict its key physicochemical

properties, propose a robust synthetic pathway, and discuss its potential applications as a

building block in modern drug discovery.

PART 1: Chemical Structure and Core Properties
The foundational difference between the well-known 1-(4-fluorophenyl)piperazine and the

subject of this guide lies in the oxidation of a methylene group to a carbonyl group. This

transforms a flexible secondary amine into a rigid, planar amide, introducing a hydrogen bond

acceptor and altering the overall polarity and metabolic stability.
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IUPAC Name: 1-(4-Fluorophenyl)piperazin-2-one

Core Components: The structure consists of a piperazin-2-one ring, which is a six-membered

heterocycle containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at

position 2. The nitrogen at position 1 (N1) is substituted with a 4-fluorophenyl group.

Molecular Formula: C₁₀H₁₁FN₂O

SMILES: O=C1CNCCN1C2=CC=C(F)C=C2

Caption: Chemical structure of 1-(4-Fluorophenyl)piperazin-2-one.

Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties of 1-
(4-Fluorophenyl)piperazin-2-one, with comparative data for its non-oxo analogue, 1-(4-

fluorophenyl)piperazine, to highlight key differences.
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Property
1-(4-
Fluorophenyl)piper
azin-2-one (Target)

1-(4-
Fluorophenyl)piper
azine (Analogue)

Rationale for
Difference

Molecular Formula C₁₀H₁₁FN₂O C₁₀H₁₃FN₂[3]
Addition of an oxygen

atom.

Molecular Weight 194.21 g/mol 180.22 g/mol [3]
Addition of an oxygen

atom.

Appearance
Predicted: White to

off-white solid

Clear yellowish liquid

after melting; solid at

RT[4][5]

The planar lactam

group allows for

stronger

intermolecular

interactions (dipole-

dipole, potential H-

bonding), favoring a

solid state with a

higher melting point.

Melting Point (°C) Predicted: > 100 °C 30–33 °C[4]

Increased molecular

rigidity and polarity

due to the amide

functional group lead

to a more stable

crystal lattice.

Boiling Point (°C)

Predicted:

Significantly higher

than analogue

118–123 °C at 0.1

mmHg[4]

Stronger dipole-dipole

interactions require

more energy to

overcome.

Solubility

Predicted: Soluble in

polar organic solvents

(MeOH, DMSO),

slightly soluble in

water

Insoluble in water;

soluble in chloroform,

ethyl acetate[4]

The amide group

increases polarity and

provides a hydrogen

bond acceptor site,

likely increasing

solubility in polar

solvents compared to

the analogue.
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Hydrogen Bond

Donors
1 1[3]

The N-H proton on the

piperazine ring

remains.

Hydrogen Bond

Acceptors
2 (Carbonyl O, N4) 2 (N1, N4)[3]

The carbonyl oxygen

is a strong hydrogen

bond acceptor.

LogP (Predicted) ~1.0 - 1.5 1.28[6]

The addition of the

polar carbonyl group

is expected to

decrease the octanol-

water partition

coefficient slightly.

PART 2: Synthesis and Experimental Protocols
While specific synthesis of 1-(4-Fluorophenyl)piperazin-2-one is not readily found in

literature, a robust and logical pathway can be designed based on established methods for N-

substituted piperazinones. The most direct approach involves a two-step process: acylation of

a substituted ethylenediamine followed by intramolecular cyclization.

General synthetic strategies for piperazin-2-one derivatives have been documented, providing

a solid foundation for this proposed methodology.[7][8]

Proposed Synthetic Workflow
The proposed synthesis begins with the commercially available N-(4-

fluorophenyl)ethylenediamine, which undergoes acylation with chloroacetyl chloride, followed

by a base-mediated intramolecular nucleophilic substitution to form the lactam ring.
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N-(4-fluorophenyl)ethylenediamine
+ Chloroacetyl Chloride

Step 1: Acylation
Solvent: DCM or THF

Base: Triethylamine (TEA)

Intermediate:
2-Chloro-N-(2-((4-fluorophenyl)amino)ethyl)acetamide

Forms amide intermediate

Step 2: Intramolecular Cyclization
Base: NaH or K₂CO₃

Solvent: DMF or Acetonitrile

Final Product:
1-(4-Fluorophenyl)piperazin-2-one

Forms lactam ring

Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(4-Fluorophenyl)piperazin-2-one.

Detailed Experimental Protocol
Objective: To synthesize 1-(4-Fluorophenyl)piperazin-2-one.

Materials:

N-(4-fluorophenyl)ethylenediamine
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Chloroacetyl chloride

Triethylamine (TEA)

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

Dichloromethane (DCM), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

Step 1: Synthesis of 2-Chloro-N-(2-((4-fluorophenyl)amino)ethyl)acetamide (Intermediate)

Dissolve N-(4-fluorophenyl)ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous

DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice

bath.

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes,

ensuring the temperature remains below 5 °C.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for 3-4 hours, monitoring progress by TLC.

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude intermediate. This intermediate may

be used directly in the next step or purified by recrystallization if necessary.

Causality Behind Choices: DCM is an excellent, non-reactive solvent for acylation. TEA is used

as a base to neutralize the HCl byproduct generated during the reaction, driving it to

completion. The reaction is run at 0 °C initially to control the exothermic acylation reaction.

Step 2: Synthesis of 1-(4-Fluorophenyl)piperazin-2-one (Final Product)

Carefully wash sodium hydride (1.5 eq of 60% dispersion) with hexanes under nitrogen to

remove the mineral oil, and then suspend the NaH in anhydrous DMF. Cool the suspension

to 0 °C.

Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous DMF and add

it dropwise to the NaH suspension.

After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for

4-6 hours, monitoring for the disappearance of the starting material by TLC. (Alternative: Use

a weaker base like K₂CO₃ in acetonitrile and reflux overnight).

Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate

in vacuo.

Causality Behind Choices: NaH is a strong, non-nucleophilic base ideal for deprotonating the

amine, initiating the intramolecular cyclization. DMF is a polar aprotic solvent that effectively

solvates the ions involved. Heating is required to provide the activation energy for the ring-

closing reaction.

Step 3: Purification and Characterization

Purify the crude product using silica gel column chromatography, eluting with a gradient of

ethyl acetate in hexanes.
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Combine the fractions containing the pure product and remove the solvent under reduced

pressure to yield 1-(4-Fluorophenyl)piperazin-2-one as a solid.

Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR

spectroscopy to confirm its structure and purity.

PART 3: Applications in Drug Discovery and
Medicinal Chemistry
The true value of 1-(4-Fluorophenyl)piperazin-2-one lies in its potential as a versatile building

block for more complex molecules. The arylpiperazine moiety is a privileged scaffold known to

interact with various CNS receptors, while the piperazinone core offers distinct structural and

functional features.

Potential Therapeutic Areas:

CNS Agents: The 1-(4-fluorophenyl)piperazine fragment is a key component of drugs and

research chemicals with affinity for serotonin (5-HT) and dopamine receptors.[1][9] The

introduction of the lactam may fine-tune receptor affinity, selectivity, and pharmacokinetic

properties. This scaffold could serve as a starting point for developing novel antidepressants,

antipsychotics, or anxiolytics.

Anticancer Agents: Arylpiperazine derivatives have shown significant cytotoxic activity

against various cancer cell lines.[1][10] The N4 position of the piperazin-2-one ring is a

convenient handle for further chemical modification, allowing for the attachment of other

pharmacophores to create hybrid molecules with potential anticancer properties.

Metabolic Stability: The replacement of a secondary amine with a more stable amide linkage

can prevent metabolic N-dealkylation, a common metabolic pathway for many piperazine-

containing drugs. This can lead to improved bioavailability and a more predictable

pharmacokinetic profile.

Conclusion
1-(4-Fluorophenyl)piperazin-2-one represents a molecule of significant synthetic potential.

While direct experimental data remains scarce, a thorough analysis based on its constituent
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parts and related analogues allows for a confident prediction of its properties and the design of

a reliable synthetic route. Its structure combines the CNS-targeting prowess of the

arylpiperazine scaffold with the unique chemical characteristics of a lactam. For medicinal

chemists and drug development scientists, this compound is not merely a chemical entity but a

gateway to novel derivatives with potentially enhanced selectivity, stability, and therapeutic

efficacy. The protocols and insights provided in this guide offer a solid foundation for the

synthesis and exploration of this promising scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.cell.com/heliyon/fulltext/S2405-8440(24)03881-X
https://www.benchchem.com/product/b1591786?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1424-8247/17/10/1320
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377065.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Fluorophenyl_piperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Fluorophenyl_piperazine
https://m.chemicalbook.com/ProductChemicalPropertiesCB2725068_EN.htm
https://m.chemicalbook.com/ProductMSDSDetailCB2725068_EN.htm
https://m.chemicalbook.com/ProductMSDSDetailCB2725068_EN.htm
http://www.stenutz.eu/chem/solv6.php?name=1-%284-fluorophenyl%29piperazine
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/a-2201-9951.pdf
https://scispace.com/pdf/synthesis-of-1-and-4-substituted-piperazin-2-ones-via-jocic-23y8icdqyj.pdf
https://www.smolecule.com/products/s607154
https://www.mdpi.com/1420-3049/29/18/4282
https://www.benchchem.com/product/b1591786#1-4-fluorophenyl-piperazin-2-one-chemical-properties-and-structure
https://www.benchchem.com/product/b1591786#1-4-fluorophenyl-piperazin-2-one-chemical-properties-and-structure
https://www.benchchem.com/product/b1591786#1-4-fluorophenyl-piperazin-2-one-chemical-properties-and-structure
https://www.benchchem.com/product/b1591786#1-4-fluorophenyl-piperazin-2-one-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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